2,5-Dimethoxyphenylacetic acid
Description
Contextualization within Phenylacetic Acid Derivatives
2,5-Dimethoxyphenylacetic acid belongs to the broader class of compounds known as phenylacetic acid derivatives. ontosight.ai Phenylacetic acids are characterized by a phenyl group attached to an acetic acid moiety. ontosight.ai This core structure is found in various natural and synthetic compounds and serves as a foundational scaffold in medicinal and chemical research. biosynth.com
Derivatives within this class are created by modifying the phenyl ring with various functional groups, which in turn alters their chemical and biological properties. ontosight.ai In the case of this compound, the addition of two methoxy (B1213986) groups to the phenyl ring distinguishes it from the parent phenylacetic acid and other derivatives. cymitquimica.com These methoxy groups can influence the molecule's electronic properties and steric hindrance, which can affect its reactivity and how it binds to biological targets. cymitquimica.com The study of such derivatives is crucial for understanding structure-activity relationships, where systematic changes to the molecular structure can lead to compounds with enhanced or specific functionalities. ontosight.ai
Significance as a Research Intermediate in Pharmaceutical and Chemical Sciences
The primary significance of this compound lies in its role as a versatile intermediate or building block in organic synthesis. chemicalbook.comchemimpex.com Its structure makes it an ideal starting material for the creation of more complex molecules. chemimpex.com
In the realm of pharmaceutical research , this compound is a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com It has been utilized in the development of novel therapeutics, particularly those targeting neurological disorders. chemimpex.com For example, it is a precursor in the synthesis of FLZ (N-[2-(4-hydroxy-phenyl)-ethyl]-2-(2,5-dimethoxy-phenyl)-3-(3-methoxy-4-hydroxyphenyl)-acrylamide), a candidate drug for Parkinson's disease. Furthermore, it has been used to synthesize compounds investigated for their potential as analgesics and anti-inflammatory drugs due to their ability to modulate biological pathways. chemimpex.com One such example is its use in creating PF-1355, a selective myeloperoxidase (MPO) inhibitor, which has shown potential in treating immune complex-mediated vasculitis.
In chemical sciences , this compound serves as a valuable reagent for creating complex chemical structures. chemimpex.com Its unique properties facilitate the exploration of new chemical reactions and the development of innovative materials. chemimpex.com The synthesis of this compound itself can be achieved through methods like the Willgerodt-Kindler reaction, starting from 2,5-dimethoxyacetophenone. erowid.orgnih.govprepchem.com More recent patented methods have also been developed to improve the yield and efficiency of its production. nih.gov Additionally, it is used as a reference standard in analytical chemistry for chromatography and mass spectrometry, aiding in the identification and quantification of related compounds. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZDYQUXRFATHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061948 | |
| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |
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Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-25-4 | |
| Record name | 2,5-Dimethoxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
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| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |
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| Record name | 2,5-Dimethoxyphenylacetic acid | |
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| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |
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| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |
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| Record name | 2,5-dimethoxyphenylacetic acid | |
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Synthetic Methodologies and Chemical Transformations of 2,5 Dimethoxyphenylacetic Acid
Established Synthetic Routes for 2,5-Dimethoxyphenylacetic Acid
Synthesis via 2,5-Dimethoxyacetophenone
A primary and well-documented method for synthesizing this compound involves the use of 2,5-dimethoxyacetophenone as a starting material. prepchem.comerowid.org This transformation is commonly achieved through the Willgerodt-Kindler reaction. researchgate.netwikipedia.orgorganic-chemistry.org In this reaction, 2,5-dimethoxyacetophenone is treated with sulfur and an amine, such as morpholine, to form a thiomorpholide intermediate. erowid.orgwikipedia.org Subsequent hydrolysis of this intermediate, typically with an ethanolic sodium hydroxide (B78521) solution, yields the desired this compound. erowid.org The initial 2,5-dimethoxyacetophenone is itself prepared from 1,4-dimethoxybenzene (B90301) and acetyl chloride via a Friedel-Crafts acylation reaction. prepchem.comerowid.org
The Willgerodt-Kindler reaction is a powerful tool for converting aryl alkyl ketones into the corresponding amides and, upon hydrolysis, carboxylic acids, with the functional group migrating to the terminal position of the alkyl chain. wikipedia.orgunacademy.com
Multi-step Reaction Pathways from Phenolic Compounds
This compound can also be synthesized through multi-step pathways commencing with simpler phenolic compounds. ontosight.ai One such route starts with 1,4-dimethoxybenzene. The process involves reacting 1,4-dimethoxybenzene with formaldehyde (B43269) in a hydrogen halide solution to produce 2-halomethyl-1,4-dimethoxybenzene. nih.gov This intermediate is then subjected to a cyanation reaction, followed by purification steps, to yield 2-(2,5-dimethoxyphenyl)acetonitrile. The final step is the hydrolysis of the nitrile group to the carboxylic acid, affording this compound. nih.gov This method is reported to provide a higher yield compared to the Willgerodt-Kindler approach. nih.gov
Another pathway begins with the bromination and methoxylation of a simple phenolic precursor to create the substituted phenyl ring, followed by the introduction of the acetic acid side chain. ontosight.ai
Derivatization Strategies and Functionalization Reactions of the this compound Core
The core structure of this compound allows for various chemical modifications, enabling the synthesis of a wide range of derivatives. These transformations primarily target the carboxylic acid group and the aromatic ring.
Esterification Reactions
The carboxylic acid moiety of this compound readily undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. smolecule.comchemguide.co.uk For instance, reaction with ethanol (B145695) yields ethyl 2,5-dimethoxyphenylacetate. erowid.org This reaction is a fundamental transformation in organic synthesis. google.com A specific example involves heating the acid with an alcohol and a catalyst like concentrated sulfuric acid. chemguide.co.uk The ethyl ester has been synthesized in high yield and characterized by its boiling point and infrared spectrum. erowid.org
Amidation Reactions
The carboxylic acid group can be converted into an amide by reacting with an amine. smolecule.com This typically involves first activating the carboxylic acid, for example, by converting it to the corresponding acyl chloride. (2,5-Dimethoxyphenyl)acetyl chloride can be synthesized by treating this compound with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then react with an amine to form the desired amide. researchgate.net This strategy is employed in the synthesis of various amide derivatives.
Halogenation and Nucleophilic Substitution at Aromatic Ring
The aromatic ring of this compound can undergo halogenation. For instance, the synthesis of 4-Bromo-2,5-dimethoxyphenylacetic acid involves the introduction of a bromine atom onto the phenyl ring. ontosight.ai This bromo-derivative is a significant metabolite of certain psychoactive compounds. safetylit.orgnih.gov Further reactions can involve nucleophilic substitution, although the presence of two electron-donating methoxy (B1213986) groups influences the reactivity and regioselectivity of such transformations. The synthesis of 6-Chloro-2,5-dimethoxyphenylacetic acid has also been reported. collectionscanada.gc.ca
Reduction and Oxidation Reactions
This compound can undergo both reduction and oxidation reactions, demonstrating its chemical versatility. The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents. For instance, the ethyl ester of this compound can be reduced with lithium aluminum hydride (LAH) in ether to yield 2-(2,5-dimethoxyphenyl)ethanol. erowid.org This alcohol can then be oxidized to the corresponding aldehyde, 2-(2,5-dimethoxyphenyl)ethanal, using pyridinium (B92312) chlorochromate (PCC) in dry methylene (B1212753) chloride. erowid.org
Oxidation of the dimethoxy-substituted ring can also occur. For example, oxidation of 1:2-diketo-5:6-dimethoxyhydrindene with hydrogen peroxide yields 2-carboxy-4:5-dimethoxyphenylacetic acid. rsc.org
Asymmetric Synthesis Approaches for Chiral Derivatives
The development of asymmetric synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. While specific examples of asymmetric synthesis starting directly from this compound are not extensively detailed in the provided results, the synthesis of chiral derivatives of related phenylacetic acids is a well-established field. researchgate.netresearchgate.net For instance, the asymmetric synthesis of (+)-mesembrine involves the preparation of a chiral, non-racemic bicyclic lactam derived from (3,4-dimethoxyphenyl)acetic acid. scispace.com This highlights the potential for developing similar strategies for the asymmetric synthesis of chiral derivatives of this compound.
Role as a Precursor in Complex Molecule Synthesis
This compound is a valuable precursor in the synthesis of a variety of complex molecules due to its reactive functional groups and substituted aromatic ring. chemimpex.comchemicalbook.com
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com A patented method describes its preparation for use in pharmaceutical synthesis, highlighting its importance in this field. nih.gov The unique structure of this compound, with its aromatic carboxylic acid and two methoxy groups, makes it a suitable starting material for creating diverse bioactive molecules. chemimpex.comcymitquimica.com For example, it is a known precursor in the synthesis of homogentisic acid, a biologically important molecule. prepchem.com
This compound is utilized in the synthesis of quinoline (B57606) derivatives. daneshyari.com Quinolines are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties. One approach involves the Friedländer annulation, a reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, to construct the quinoline ring system. daneshyari.com The synthesis of N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide, for instance, can start from this compound.
The utility of this compound extends to the total synthesis of natural products. It is a commercially available starting material for the preparation of homogentisic acid lactone, a key intermediate in the synthesis of the marine natural product clavatadine A. acs.org The synthesis of clavatadine B also utilizes a derivative of homogentisic acid lactone, which can be prepared from this compound. acs.org Additionally, the synthesis of other natural bromophenols has been achieved using related dimethoxybenzaldehyde derivatives as starting materials. semanticscholar.org
Metabolic Pathways and Biotransformation of 2,5 Dimethoxyphenylacetic Acid and Its Analogs
Overview of Metabolic Fate of Phenylacetic Acid Derivatives
Phenylacetic acid (PAA) and its derivatives are subject to various metabolic transformations in different organisms. In humans, PAA is an endogenous catabolite of phenylalanine. wikipedia.org The metabolism of phenethylamine (B48288) involves oxidation by monoamine oxidase to form phenylacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to yield phenylacetic acid. wikipedia.org In patients with certain metabolic disorders like phenylketonuria, excess phenylalanine is converted to phenylpyruvate, which can then be metabolized to phenylacetate. hmdb.ca
In the realm of plant biology, phenylacetic acid is recognized as an active auxin, a class of plant hormones. wikipedia.org Plants metabolize PAA through conjugation with amino acids and glucose, forming compounds such as phenylacetyl-leucine, phenylacetyl-phenylalanine, phenylacetyl-valine, and phenylacetyl-glucose. oup.com These conjugation pathways are crucial for maintaining auxin homeostasis within the plant. oup.com
Microorganisms have also evolved specific pathways to degrade aromatic compounds, with phenylacetic acid being a key intermediate. nih.gov The bacterial degradation of PAA involves a series of enzymatic reactions, starting with the conversion of PAA to phenylacetyl-CoA. nih.gov This is followed by epoxidation and isomerization steps. nih.gov Furthermore, gut microbiota in humans and rats can metabolize undigested polyphenols into absorbable compounds, including derivatives of phenylacetic acid. mdpi.com
Identification of 2,5-Dimethoxyphenylacetic Acid as a Metabolite
This compound has been identified as a significant metabolite of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a psychoactive substance. nih.govnih.govdesigner-drug.com Following administration of 2C-B, it undergoes metabolic processes in the body, leading to the formation of several metabolites, with this compound being a prominent one. nih.govdesigner-drug.com
Studies involving the analysis of urine samples from individuals who have used 2C-B have confirmed the presence of 4-bromo-2,5-dimethoxyphenylacetic acid as the most abundant metabolite, accounting for a significant percentage of the total detected metabolites. nih.gov Research using human hepatocytes has further elucidated the metabolic pathways of 2C-B, identifying 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) as a major product of oxidative deamination. nih.gov
The table below summarizes the key metabolites of 2C-B identified in human studies.
| Metabolite Name | Abbreviation | Relative Abundance |
| 4-Bromo-2,5-dimethoxyphenylacetic acid | BDMPAA | Most abundant |
| 4-Bromo-2-hydroxy-5-methoxyphenylacetic acid | - | - |
| 4-Bromo-2,5-dimethoxyphenylethyl alcohol | BDMPE | - |
Data compiled from studies on human urine and hepatocytes. nih.govnih.gov
The metabolic pathways of certain dopamine (B1211576) analogs can also lead to the formation of this compound. The structural similarities between these analogs and endogenous compounds like dopamine mean they can be processed by the same enzymatic systems. Research on the metabolism of various phenethylamine derivatives, which are structurally related to dopamine, indicates that oxidative deamination is a common metabolic route. This process, as will be discussed further, leads to the corresponding phenylacetic acid derivatives.
Key Enzymatic Transformations Leading to this compound
The formation of this compound from its parent phenethylamine analogs primarily occurs through oxidative deamination. nih.govnih.gov This biochemical reaction involves the removal of an amine group from the substrate molecule. In the case of 2C-B, oxidative deamination of the ethylamine (B1201723) side chain is a crucial step in its metabolism. nih.gov This initial transformation is followed by further oxidation to yield the acidic metabolite. nih.gov
Studies with human hepatocytes have shown that oxidative deamination of 2C-B results in the formation of an intermediate aldehyde, which is then converted to 4-bromo-2,5-dimethoxyphenylacetic acid. nih.gov This pathway is a common route for the metabolism of many phenethylamine compounds.
The enzymatic machinery responsible for the oxidative deamination of phenethylamines, including the precursors to this compound, centrally involves two key enzymes: monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). nih.govnih.gov
MAO is responsible for the initial deamination of the phenethylamine, converting it into a highly reactive aldehyde intermediate. nih.govnih.gov Following this, aldehyde dehydrogenase acts on this intermediate, oxidizing it to the corresponding carboxylic acid, which in the context of 2C-B metabolism is 4-bromo-2,5-dimethoxyphenylacetic acid. nih.govnih.gov The efficient functioning of this MAO-ALDH pathway is crucial in the biotransformation of these compounds. nih.gov
The sequential action of these two enzymes is a well-established pathway for the metabolism of various monoamines, including endogenous neurotransmitters like serotonin (B10506) and dopamine, as well as xenobiotic compounds with a similar chemical structure. nih.gov
The table below outlines the enzymes involved in the formation of this compound from its phenethylamine precursor.
| Enzyme | Abbreviation | Function |
| Monoamine Oxidase | MAO | Catalyzes the oxidative deamination of the phenethylamine to an aldehyde intermediate. |
| Aldehyde Dehydrogenase | ALDH | Catalyzes the oxidation of the aldehyde intermediate to the corresponding carboxylic acid. |
Demethylation Processes
Demethylation represents a significant pathway in the metabolism of this compound and its analogs. This process, typically an O-demethylation, involves the removal of one of the two methyl groups from the methoxy (B1213986) moieties on the phenyl ring, leading to the formation of a more polar hydroxy metabolite.
Research on the metabolism of related phenethylamine compounds provides strong evidence for this pathway. For instance, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) show that its primary metabolite, 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), undergoes further biotransformation. researchgate.net One of the identified metabolites in human urine is 4-bromo-2-hydroxy-5-methoxyphenylacetic acid, a product of demethylation. nih.gov This indicates that after the initial oxidative deamination of the parent phenethylamine to the corresponding phenylacetic acid, a subsequent demethylation step occurs. researchgate.netnih.gov
Similarly, metabolic studies of 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) in rats have identified demethylated metabolites. nih.govresearchgate.net The biotransformation of 2C-T-2 includes the formation of 1-acetoamino-2-(2-hydroxy-4-ethylthio-5-methoxyphenyl)-ethane and 1-acetoamino-2-(2-methoxy-4-ethylthio-5-hydroxyphenyl)-ethane, showcasing demethylation at either the 2- or 5-position of the aromatic ring. nih.gov While these are metabolites of the parent amine, the potential for the corresponding acetic acid metabolite to undergo similar demethylation is high. The chemical synthesis of homogentisic acid also utilizes the demethylation of this compound as a key step, further establishing the chemical feasibility of this reaction. prepchem.com
Table 1: Examples of Demethylation in this compound and Analogs
| Parent Compound/Analog | Demethylated Metabolite | Species Studied |
|---|---|---|
| 4-bromo-2,5-dimethoxyphenylacetic acid (from 2C-B) | 4-bromo-2-hydroxy-5-methoxyphenylacetic acid | Human |
| 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) | 1-acetoamino-2-(2-hydroxy-4-ethylthio-5-methoxyphenyl)-ethane | Rat |
| 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) | 1-acetoamino-2-(2-methoxy-4-ethylthio-5-hydroxyphenyl)-ethane | Rat |
Conjugation Reactions of this compound Metabolites
Following Phase I metabolic reactions like demethylation, the resulting metabolites, as well as the parent carboxylic acid, often undergo Phase II conjugation reactions. nih.gov The primary purpose of conjugation is to increase the water solubility of the xenobiotic, thereby facilitating its excretion from the body via urine or bile. nih.govwikipedia.org
For carboxylic acid-containing compounds such as this compound, a principal conjugation pathway is glucuronidation. researchgate.net This reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the substrate molecule. nih.govwikipedia.orgresearchgate.net The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are found predominantly in the liver but also in other tissues like the kidneys and intestines. wikipedia.org The resulting products, known as glucuronides, are significantly more hydrophilic and are readily eliminated. nih.gov
The presence of conjugation metabolites is often inferred from the analytical procedures used for their detection. nih.govnih.gov Many analytical methods employ a hydrolysis step, either enzymatic (using enzymes like β-glucuronidase) or acidic, prior to extraction and analysis. nih.govnih.gov This step is designed to cleave the conjugate bond (e.g., the acyl glucuronide), releasing the original metabolite for easier detection and quantification. nih.gov This requirement for deconjugation strongly suggests that a significant portion of the metabolites of 2,5-DMPAA and its analogs exist in conjugated forms within biological matrices. nih.govnih.gov
Interspecies and Inter-individual Differences in Metabolism
Significant differences in the metabolic handling of this compound and its parent compounds exist between various species. These variations can be both qualitative, involving different metabolic pathways, and quantitative, involving different rates of reaction. nih.govnih.gov
A stark example of interspecies differences is seen in the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). In humans, the major metabolic route is oxidative deamination to form 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), which accounted for 73% of the total detected metabolites in one case study. nih.gov In contrast, the primary metabolites found in rat urine are N-acetylated compounds, such as N-(4-bromo-2-methoxy-5-hydroxyphenylethyl)acetamide and N-(4-bromo-2-hydroxy-5-methoxyphenylethyl)acetamide. nih.gov This highlights a fundamental difference in the primary metabolic pathways between humans and rats for this class of compounds.
Further studies using hepatocytes from six different species (human, monkey, dog, rabbit, rat, and mouse) confirmed that while oxidative deamination to BDMPAA and its subsequent demethylation occur, there are notable interspecies differences in the metabolic profiles. researchgate.net Research on other acetic acid-containing drugs, such as 5,6-dimethylxanthenone-4-acetic acid (DMXAA), also shows that while major pathways like glucuronidation and hydroxylation are qualitatively similar across species, there is significant variability in the kinetic parameters, indicating differences in metabolic efficiency. nih.gov These findings underscore the challenge of extrapolating metabolic data from animal models to humans. nih.gov
Table 2: Interspecies Metabolic Differences for 4-bromo-2,5-dimethoxyphenethylamine (2C-B)
| Species | Major Metabolites | Primary Metabolic Pathway |
|---|---|---|
| Human | 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | Oxidative Deamination |
| Rat | N-(4-bromo-2-methoxy-5-hydroxyphenylethyl)acetamide, N-(4-bromo-2-hydroxy-5-methoxyphenylethyl)acetamide | N-acetylation, Demethylation |
Analytical Strategies for Metabolite Identification and Quantification in Biological Matrices
The identification and quantification of this compound and its metabolites in biological samples such as urine require robust and sensitive analytical methods. The most commonly employed technique is gas chromatography coupled with mass spectrometry (GC-MS). researchgate.netnih.govnih.govresearchgate.net
A typical analytical workflow for urine samples involves several key steps:
Deconjugation: As metabolites are often present as glucuronide or sulfate (B86663) conjugates, a hydrolysis step is necessary to cleave these conjugates and release the free metabolite. This is achieved through either enzymatic hydrolysis (e.g., with β-glucuronidase) or acidic hydrolysis. nih.govnih.gov
Extraction: Following hydrolysis, the metabolites are extracted from the aqueous biological matrix. Liquid-liquid extraction (LLE) is a commonly used method for this purpose. researchgate.netnih.gov
Derivatization: Many of the metabolites, particularly those with polar functional groups like hydroxyl and carboxyl groups, are not volatile enough for direct GC-MS analysis. Therefore, a derivatization step is performed to convert them into more volatile and thermally stable derivatives. This is often accomplished using agents like N-methyl-bis(trifluoroacetamide) (MBTFA). researchgate.net
Analysis: The derivatized extract is then injected into the GC-MS system. The gas chromatograph separates the different components of the mixture, and the mass spectrometer detects and helps identify the compounds based on their mass spectra and fragmentation patterns. nih.govnih.govresearchgate.net For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analytes. nih.gov
Table 3: General Analytical Workflow for Metabolites in Urine
| Step | Purpose | Common Method(s) |
|---|---|---|
| Sample Preparation | Cleavage of conjugates to release free metabolites. | Enzymatic or Acidic Hydrolysis |
| Extraction | Isolation of metabolites from the biological matrix. | Liquid-Liquid Extraction (LLE) |
| Derivatization | Increase volatility and thermal stability for GC analysis. | Silylation or Acylation (e.g., with MBTFA) |
| Instrumental Analysis | Separation, identification, and quantification of metabolites. | Gas Chromatography-Mass Spectrometry (GC-MS) |
Pharmacological and Biological Activity of 2,5 Dimethoxyphenylacetic Acid and Its Derivatives
Modulatory Effects on Biological Pathways
2,5-Dimethoxyphenylacetic acid (2,5-DMPAA) and its derivatives have demonstrated the ability to modulate various biological pathways, indicating their potential for therapeutic applications. 2,5-DMPAA itself is recognized as a potent inhibitor of epidermal growth factor production, a key molecule in the biosynthesis of epidermal cells. biosynth.com This inhibition suggests a role in pathways related to cell proliferation and angiogenesis, as it also appears to hinder the formation of new blood vessels. biosynth.com The unique structure of 2,5-DMPAA, an aromatic carboxylic acid, enhances its reactivity and solubility, making it an effective candidate for modulating biological pathways. chemimpex.com
Derivatives of 2,5-DMPAA, such as those with bromine or chloro substitutions, also exhibit significant biological activity. For instance, 4-bromo-2,5-dimethoxyphenylacetic acid and similar compounds are being investigated for their capacity to modulate biological pathways and interact with specific enzymes or receptors. ontosight.ai The presence of bromine and methoxy (B1213986) groups can significantly influence how these compounds interact with biological targets. ontosight.ai Similarly, 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid shows notable biological activity, with the chloro and methoxy groups enhancing its interaction with biological targets and contributing to its pharmacological properties. smolecule.com
Furthermore, derivatives of the related compound 3,4-dimethoxyphenylacetic acid have been shown to modulate inflammatory cytokines and pathways. The structural similarities suggest that 2,5-DMPAA derivatives could have similar effects. Research into the metabolic pathways of related phenethylamines, which can be metabolized to dimethoxyphenylacetic acid derivatives, reveals processes like oxidative deamination and demethylation, highlighting the biotransformation pathways these compounds undergo in biological systems. nih.govresearchgate.net
Potential Therapeutic Avenues for Derivatives
The diverse biological activities of 2,5-DMPAA derivatives have opened up several potential therapeutic avenues, which are being actively explored in preclinical research.
Neurological Disorders
Derivatives of 2,5-DMPAA are being investigated for their potential in treating neurological disorders. chemimpex.com The core structure is considered a key intermediate in the synthesis of pharmaceuticals targeting these conditions. chemimpex.com For instance, the related compound (2-Amino-4,5-dimethoxyphenyl)acetic acid is being explored for its potential in drug development for neurological disorders due to its structural similarity to neurotransmitters, which may allow it to interact with receptors in the central nervous system. smolecule.com Similarly, 3,4-Dimethoxyphenylacetic acid is a precursor in the synthesis of pharmaceuticals for neurological disorders, partly due to its ability to inhibit brain mitochondrial respiration. lookchem.com
Analgesic and Anti-inflammatory Effects
The potential for analgesic and anti-inflammatory effects is a significant area of research for 2,5-DMPAA derivatives. chemimpex.com The parent compound is utilized in the development of novel analgesic and anti-inflammatory drugs. chemimpex.com Research on related structures further supports this potential. For example, 4-bromo-2,5-dimethoxyphenylacetic acid and similar compounds have been explored for their anti-inflammatory effects. ontosight.ai 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid has also been studied for its potential anti-inflammatory and analgesic properties. smolecule.com The broader class of arylalkanoic acid derivatives, to which these compounds belong, are known for their inhibition of prostaglandin (B15479496) biosynthesis, a key mechanism for their analgesic and anti-inflammatory action. nih.gov
Antioxidant Activity
Several derivatives of 2,5-DMPAA exhibit antioxidant properties. Research into 4-bromo-2,5-dimethoxyphenylacetic acid and similar compounds has explored their potential antioxidant effects. ontosight.ai The synthesis of benzamide (B126) derivatives from the related 2,3-dimethoxyphenylacetic acid has yielded compounds with demonstrated antioxidant properties. The antioxidant activity of phenolic acids is influenced by the number and position of phenolic hydroxyl groups, as well as methoxy and carboxylic acid groups. nih.gov Specifically, 4-Hydroxy-3,5-dimethoxyphenylacetic acid has been studied for its antioxidant effects, which could help protect against oxidative stress. ontosight.ai The antioxidant potential of various bromophenol derivatives, including those derived from phenylacetic acid, has been confirmed through multiple bioanalytical methods. nih.gov
Antimicrobial Action
The antimicrobial potential of 2,5-DMPAA derivatives is another promising area of investigation. ontosight.ai Research into 4-bromo-2,5-dimethoxyphenylacetic acid has included its potential antimicrobial effects. ontosight.ai Additionally, derivatives of the related 3,4-dimethoxyphenylacetic acid, specifically thiosemicarbazides and 1,2,4-triazoline-5-thiones, have been synthesized and screened for their in vitro activity against various species of aerobic bacteria and fungi. nih.govptfarm.pl Isoquinoline (B145761) derivatives synthesized from 2-(3,4-dimethoxyphenyl)acetic acid have also shown inhibitory activity against several phytopathogenic fungi. arabjchem.org
Interactions with Neurotransmitter Systems
Preliminary research suggests that derivatives of 2,5-DMPAA may interact with neurotransmitter systems. For example, 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid is thought to modulate the activity of serotonin (B10506) receptors, which could influence mood and perception. smolecule.com The metabolism of psychoactive phenethylamines like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) can lead to the formation of 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.govresearchgate.net The parent psychoactive compounds are known to interact with serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. europa.eu While direct evidence for 2,5-DMPAA itself is limited, the activities of its derivatives and related precursor compounds suggest a potential for interaction with these critical neurotransmitter systems. smolecule.comeuropa.eu
Serotonin Receptor Modulation
This compound serves as a foundational chemical structure for the synthesis of compounds that interact with serotonin receptors, particularly the 5-HT₂ subfamily. nih.gov The 2,5-dimethoxy substitution pattern is a characteristic feature of many phenethylamine-based ligands that target these receptors.
Derivatives are frequently designed to act as agonists at the 5-HT₂A receptor, which is a primary target for a range of neurologically active compounds. nih.govaau.dk For instance, research into potent 5-HT₂A serotonin receptor agonists has utilized this compound as a starting material to create more complex molecules, such as tetrahydroisoquinoline derivatives. nih.gov Further studies have led to the discovery of 2,5-dimethoxyphenylpiperidines, a novel class of selective 5-HT₂A receptor agonists. nih.gov
A notable link between this compound and serotonin receptor activity is observed through the metabolism of the psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B). 2C-B is a partial agonist of the 5-HT₂A and 5-HT₂C receptors, and one of its major metabolites is 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). wikipedia.orgresearchgate.netneurologyneeds.com This metabolic relationship underscores the role of the this compound backbone in the broader context of serotonergic modulation.
Dopaminergic Activity Modulation
The this compound framework is also integral to the development of compounds targeting the dopaminergic system. Patents reveal that derivatives of this acid are being investigated for the treatment of neurological diseases associated with dopamine (B1211576) receptors, such as schizophrenia and Parkinson's disease. google.com Specifically, research has focused on creating compounds with high selectivity for the D₁ dopamine receptor while also possessing activity at serotonin receptors. google.com
While direct studies on this compound's dopaminergic receptor activity are limited, research on its structural isomers provides relevant insights. For example, 2,4-Dimethoxyphenylacetic acid is used in chemical research to study the structure-activity relationships of dopamine analogs. lookchem.com Furthermore, animal studies involving the related compound 2,3-Dimethoxyphenylacetic acid have indicated an enhancement of dopaminergic activity. These findings suggest that the dimethoxyphenylacetic acid structure is a viable scaffold for modulating dopamine receptor function.
Enzyme Inhibition Studies
Derivatives of this compound have been identified as inhibitors of several key enzymes. The acid itself can be converted into (2,5-Dimethoxyphenyl)acetyl chloride, which can act as an enzyme inhibitor by acylating active site residues. Amides synthesized from this derivative have demonstrated competitive inhibition of the enzyme tyrosinase.
Furthermore, 2-(2,5-dimethoxyphenyl)acetic acid has been described as a potent inhibitor of epidermal growth factor (EGF) production. biosynth.com In the context of inflammatory diseases, a significant derivative, PF-1355, has been developed as a selective, mechanism-based inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative damage during inflammation.
The metabolism of related phenethylamines also points to interactions with the monoamine oxidase (MAO) enzyme system. The degradation of compounds like 2C-B by MAO results in the formation of 4-bromo-2,5-dimethoxyphenylacetic acid, linking the core structure to this important class of enzymes. wikipedia.orgresearchgate.net
| Derivative/Compound | Target Enzyme | Type of Inhibition | Research Context |
| Amides of (2,5-Dimethoxyphenyl)acetyl chloride | Tyrosinase | Competitive | Enzyme active-site interaction studies |
| 2-(2,5-dimethoxyphenyl)acetic acid (DMPA) | Epidermal Growth Factor (EGF) Production | Potent Inhibitor | Epidermal growth regulation biosynth.com |
| PF-1355 | Myeloperoxidase (MPO) | Selective, Mechanism-Based | Anti-inflammatory/Vasculitis research |
| 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | Monoamine Oxidase (MAO) | Metabolite | Metabolic pathway of 2C-B wikipedia.orgresearchgate.net |
Investigation in Specific Disease Models
Parkinson's Disease Research
The this compound structure is a key component in the development of potential therapeutics for Parkinson's disease. A novel candidate drug, known as FLZ, incorporates the 2-(2,5-dimethoxy-phenyl) moiety and is being investigated for its anti-Parkinson's properties. Patents also describe the development of derivatives for treating neurological diseases, explicitly including Parkinson's. google.comgoogle.com The research focus is often on modulating dopamine and serotonin receptors, which are crucial targets in this condition. google.com
Additionally, the closely related isomer, 3,4-dimethoxyphenylacetic acid (homoveratric acid), is a clinically important compound whose role in the pathogenesis of Parkinson's disease is under active investigation. mdpi.com Studies examining the effect of dopamine metabolites on mitochondrial function, a key area in Parkinson's research, have also included this related isomer. researchgate.net
Anti-tumor Agents Research
Derivatives of this compound have shown potential as anti-tumor agents. Research has indicated that compounds derived from the related (2,5-dimethoxyphenyl)(phenyl)methanone (B1266879) exhibit anticancer properties. One study found that a related compound could inhibit the proliferation of several non-small cell lung cancer lines, including A549 and H520, while showing no toxic effects on normal lung cells. It was identified as an effective inhibitor of EGFR/FGFR signaling pathways.
Directly, 2-(2,5-dimethoxyphenyl)acetic acid has been shown to inhibit the growth of certain tumor cells. biosynth.com In other research, (2-bromo-4,5-dimethoxyphenyl)acetic acid hydrazide, a derivative of the core compound, was found to possess anti-cancer activity in preliminary experiments. jst.go.jp
| Compound/Derivative | Cancer Cell Line(s) | Findings |
| Derivative of (2,5-dimethoxyphenyl)(phenyl)methanone | A549, H520 (Non-small cell lung cancer) | Inhibited proliferation; Identified as an EGFR/FGFR signaling pathway inhibitor. |
| 2-(2,5-dimethoxyphenyl)acetic acid | Not specified | Shown to inhibit the growth of certain tumor cells. biosynth.com |
| (2-bromo-4,5-dimethoxyphenyl)acetic acid hydrazide | Not specified | Possessed anti-cancer action in preliminary studies. jst.go.jp |
| Compound 3a (derived from 3,4-dimethoxyphenylacetic acid) | A549 (Lung cancer) | Active with an IC₅₀ value of 6.62 μM. acs.org |
Vasculitis Models
A derivative of this compound has demonstrated significant therapeutic potential in preclinical models of vasculitis. The compound, PF-1355, is a selective inhibitor of myeloperoxidase (MPO), an enzyme that plays a critical role in the neutrophil-driven oxidative damage associated with vasculitic diseases.
In mouse models of immune complex-mediated vasculitis, oral administration of PF-1355 effectively reduced key markers of the disease, including vascular edema and neutrophil recruitment. Furthermore, in a model of anti-glomerular basement membrane disease, a condition related to vasculitis that affects the kidneys, treatment with PF-1355 completely suppressed albuminuria and chronic renal dysfunction. These findings highlight that MPO is a critical driver of immune complex vasculitis and suggest that its inhibition by a this compound derivative could be a viable strategy for treating human vasculitic diseases.
Other Biological Investigations
Beyond the primary pharmacological applications, this compound and its derivatives have been the subject of various other biological investigations, revealing a spectrum of activities including enzyme inhibition, antitumor effects, and antimicrobial properties. These studies underscore the versatile nature of this chemical scaffold and its potential for the development of novel therapeutic agents.
Derivatives of this compound have been shown to be potent inhibitors of several key enzymes implicated in disease pathogenesis.
A notable example is the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a derivative of this compound. This compound, also known as BW301U, has been identified as a potent, lipid-soluble inhibitor of mammalian dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target in cancer chemotherapy. The inhibitory activity of BW301U highlights its potential as an antineoplastic agent. nih.gov
Furthermore, pyrrolo[2,3-d]pyrimidine derivatives synthesized from this compound have demonstrated significant inhibitory activity against various receptor tyrosine kinases (RTKs). nih.gov These enzymes play a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers. Specific derivatives have shown potent, multiple RTK inhibition against epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 1 (VEGFR-1), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov The inhibitory concentrations (IC₅₀) for some of these compounds are detailed in the table below.
| Compound | EGFR IC₅₀ (μM) | VEGFR-1 IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Compound 8 | >10 | 0.12 | 0.08 | nih.gov |
| Compound 9 | 0.09 | 0.45 | 0.62 | nih.gov |
| Compound 10 | >10 | >10 | 0.06 | nih.gov |
| Compound 12 | >10 | >10 | 0.04 | nih.gov |
| Compound 13 | >10 | 0.03 | 0.25 | nih.gov |
In a different line of research, benzoquinone derivatives of this compound have been identified as irreversible inhibitors of the botulinum neurotoxin serotype A (BoNT/A) light chain, a zinc metalloprotease. nih.gov BoNT/A is responsible for the potentially fatal illness botulism. These derivatives are believed to covalently modify a cysteine residue (Cys165) within the active site of the enzyme. nih.gov
The inhibitory effects on key enzymes like DHFR and RTKs translate into significant antitumor activity for several derivatives of this compound.
The previously mentioned pyrido[2,3-d]pyrimidine (B1209978) derivative, BW301U, has demonstrated significant activity against the Walker 256 carcinosarcoma in rats, a widely used tumor model for screening anticancer drugs. nih.gov
The RTK inhibitory profiles of the pyrrolo[2,3-d]pyrimidine derivatives also correlate with their cytotoxic effects on cancer cell lines. For instance, several of these compounds exhibited potent cytotoxicity against A431 cancer cells, which are known to overexpress EGFR. nih.gov
| Compound | A431 Cellular Proliferation IC₅₀ (μM) | Reference |
|---|---|---|
| Compound 9 | 0.04 | nih.gov |
| Compound 11 | 0.03 | nih.gov |
| Compound 12 | 0.03 | nih.gov |
| Compound 13 | 0.02 | nih.gov |
Furthermore, research into other structurally related compounds provides insights into the potential of the broader class of phenylacetic acid derivatives. For example, triazolo-thiadiazole derivatives have shown potent in vitro anticancer properties and in vivo efficacy in a human colon tumor xenograft model. nih.gov
Phenylacetic acid derivatives, including those derived from this compound, have been investigated for their antimicrobial properties. ontosight.ai While specific data for this compound itself is limited in the reviewed literature, studies on related structures highlight the potential of this chemical class.
For instance, derivatives of the structurally similar 3,4-dimethoxyphenylacetic acid are described as having antimicrobial properties and are even used as food additives for meat and poultry preservation. biosynth.com Research on N-2,5-dimethylphenylthioureido acid derivatives has led to the identification of novel thiazole (B1198619) derivatives with excellent activity against multidrug-resistant Gram-positive pathogens, including tedizolid/linezolid-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. nih.gov
This compound (DMPA) has been identified as a potent inhibitor of epidermal growth. biosynth.comcymitquimica.com It is reported to block the production of epidermal growth factor (EGF), a key signaling molecule involved in the proliferation and differentiation of epidermal cells. biosynth.com Additionally, DMPA has been observed to inhibit the formation of new blood vessels (angiogenesis), a process that is also influenced by growth factors. biosynth.com
Structure Activity Relationship Sar Studies of 2,5 Dimethoxyphenylacetic Acid Scaffolds
Influence of Methoxy (B1213986) Group Position and Number on Biological Activity
The position and number of methoxy groups on the phenyl ring are critical modulators of biological activity. In studies of related phenylacetic acid derivatives, the placement of these electron-donating groups has been shown to significantly impact efficacy, particularly in the context of anticancer activity.
Research on various substituted phenylacetic acids has demonstrated that the location of the methoxy group is a key determinant of antitumor potency. For instance, derivatives with a methoxy group at the meta- or para-position of the phenylacetic acid ring exhibited greater antitumor activity against MCF-7 breast cancer cells than those with an ortho-methoxy group. rsc.org This suggests that the spatial arrangement of the methoxy group influences the molecule's interaction with its biological target.
Furthermore, increasing the number of methoxy groups can dramatically enhance biological activity. A derivative with a 3,4-dimethoxy substitution pattern on the phenyl ring showed a significant boost in activity, with its potency against MCF-7 cells being comparable to or even exceeding that of the reference drug Tivozanib. rsc.org This compound, 2-(3,4-Dimethoxybenzyl)-5-((quinazolin-4-yloxy)methyl)-1,3,4-oxadiazole, also displayed potent anticancer effects against A549 lung cancer and HeLa cervical cancer cell lines. rsc.org The enhanced activity of dimethoxy and trimethoxy substituted compounds is a recurring theme. In the context of antioxidant activity, the two ortho-methoxy groups in sinapic acid contribute to its high potency. mdpi.com Similarly, for curcumin (B1669340) analogs, electron-donating methoxy groups, especially when ortho-substituted, enhance the stability of the radical form, which is crucial for their antioxidant effect. mdpi.com
The electronic properties of methoxy groups are also vital. Compared to halogen substituents, electron-donating groups like methoxy have been found to improve the inhibitory activity of certain compounds against VEGFR2, a key target in cancer therapy. rsc.org This highlights the importance of electron density on the phenyl ring for specific receptor interactions.
| Compound/Substitution Pattern | Target/Assay | Finding | Reference |
| m- and p-methoxyphenylacetic acid derivatives | Antitumor activity (MCF-7 cells) | Higher activity compared to o-methoxy derivatives. | rsc.org |
| 3,4-dimethoxy substituted phenylacetic acid derivative | Antitumor activity (MCF-7 cells) | Significantly enhanced activity, superior to the positive control tivozanib. | rsc.org |
| Electron-donating substituents (e.g., OCH3) | VEGFR2 inhibitory activity | Improved activity compared to halogen substituents. | rsc.org |
| ortho-methoxy groups (Sinapic acid) | Antioxidant activity | Contributes to the highest activity among related cinnamic acids. | mdpi.com |
| ortho-substituted methoxy groups (Curcumin analogs) | Antioxidant activity | Enhanced stability of the radical form. | mdpi.com |
Impact of Halogen Substitution on Pharmacological Profile
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the 2,5-dimethoxyphenylacetic acid scaffold is a common strategy to modulate its pharmacological profile. Halogenation can influence a compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, and interaction with biological targets.
Studies have shown that substituting the phenylacetic acid ring with halogens like fluorine, chlorine, and bromine results in varied anticancer activities. rsc.org However, in the context of VEGFR2 inhibition, these halogenated derivatives were found to be less potent than their counterparts bearing electron-donating methoxy groups. rsc.org This suggests that for certain targets, reducing the electron density of the aromatic ring through halogenation may be detrimental to activity.
In a different context, halogenation of the this compound core has been utilized as a key synthetic step. For example, bromination of this compound at the 4-position is a crucial maneuver in the synthesis of potent 5-HT2A serotonin (B10506) receptor agonists. nih.gov This specific modification enables the construction of more complex molecules with desired receptor binding affinities.
The position of the halogen is also critical. In a series of HBV capsid assembly modulators, 4'-chloro and 4'-bromo substitutions on a phenylacetic acid-derived core were found to be favorable for antiviral activity, whereas fluorine substitutions at various positions led to a decrease in potency. nih.gov Similarly, modifications of simple isoquinoline (B145761) alkaloids have shown that introducing a halogen atom at the C-5 position can enhance antimicrobial activity. arabjchem.org
| Scaffold/Derivative | Modification | Pharmacological Effect | Reference |
| Phenylacetic acid derivatives | Halogen substitution (F, Cl, Br) | Varied anticancer activities, but less potent than methoxy-substituted analogs for VEGFR2 inhibition. | rsc.org |
| This compound | Bromination at the 4-position | Key intermediate for the synthesis of 5-HT2A receptor agonists. | nih.gov |
| Phenylacetic acid-derived HBV modulators | 4'-Chloro and 4'-Bromo substitution | Favorable for anti-HBV activity. | nih.gov |
| Phenylacetic acid-derived HBV modulators | Fluorine substitution | Reduction in anti-HBV activity. | nih.gov |
| Simple Isoquinolines | Halogen atom at C-5 | Enhanced antimicrobial activity. | arabjchem.org |
Effects of Carboxylic Acid Group and Alkyl Chain Modifications
The carboxylic acid group and the adjacent alkyl chain of the this compound scaffold are pivotal for its chemical reactivity and biological interactions. Modifications to these components can profoundly alter a compound's properties and pharmacological profile.
The carboxylic acid moiety (–COOH) is a versatile functional group that can be chemically transformed to modulate activity. For instance, the hydroxyl group of the carboxylic acid can be replaced by other nucleophilic groups to prepare functional derivatives, a common strategy in medicinal chemistry. msu.edu Esterification, the conversion of the carboxylic acid to an ester, is a frequent modification. The toxic and explosive reagent diazomethane, for example, is used for the preparation of methyl esters from carboxylic acids. msu.edu Such modifications can impact a molecule's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor, thereby influencing its interaction with biological targets.
The length of the alkyl chain connecting the phenyl ring and the carboxylic acid group also plays a significant role. Studies on the esterification of linear chain carboxylic acids have shown that the reaction rate decreases as the number of carbons in the alkyl chain increases. researchgate.net This effect is attributed to both steric hindrance and inductive effects from the lengthening alkyl chain, which can reduce the electrophilicity of the carbonyl carbon. researchgate.net This implies that in the design of this compound analogs, even subtle changes to the length of the acetic acid side chain could impact their synthesis and potentially their biological activity by altering their interaction with target enzymes or receptors.
Furthermore, the carboxylic acid group itself is crucial for the interaction of some molecules with their targets. In a study of humic acid biostimulants, the carboxylic acid and phenolic hydroxyl groups were found to be major contributors to the molecule's activity. frontiersin.org Blocking these groups through methylation or acetylation altered the biological response, highlighting their direct involvement in the observed effects. frontiersin.org
| Modification | Effect | Implication for SAR | Reference |
| Hydroxyl group substitution of carboxylic acid | Prepares functional derivatives (e.g., esters, amides). | Alters polarity, solubility, and hydrogen bonding capacity, thus modulating biological interactions. | msu.edu |
| Esterification of carboxylic acid (e.g., with diazomethane) | Forms methyl esters. | Changes the chemical nature of the acidic moiety, which can affect target binding and cell permeability. | msu.edu |
| Increasing alkyl chain length | Decreases reaction rate of esterification. | Suggests that side chain length can influence both synthetic accessibility and biological activity through steric and electronic effects. | researchgate.net |
| Blocking of carboxylic acid groups (e.g., methylation) | Alters biological activity of complex molecules. | Confirms the direct role of the carboxylic acid group in eliciting a biological response. | frontiersin.org |
Conformational Analysis and Molecular Geometry
The three-dimensional shape and flexibility of this compound derivatives are fundamental to their biological function, as these properties dictate how a molecule can orient itself to bind to a receptor or enzyme active site. Conformational analysis and the study of molecular geometry through techniques like X-ray crystallography provide crucial insights into these structural aspects.
These studies also highlight the importance of intramolecular and intermolecular forces in stabilizing specific conformations. In the crystal structures of both the dimethoxy and trimethoxy derivatives, intramolecular C-H···O hydrogen bonds were observed, which help to consolidate the molecular conformation. iucr.org Similarly, the crystal structure of (2,6-dimethoxyphenyl)acetic acid is reinforced by both intermolecular O-H···O and intramolecular C-H···O hydrogen bonds, which form a dimer structure. ajchem-b.com These non-covalent interactions are critical for defining the preferred three-dimensional arrangement of the molecule in the solid state, which can be a valuable model for the bound conformation at a biological target.
The planarity and orientation of the different molecular fragments are also key geometric parameters. In diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate (B8477223), the two phenyl rings of the benzhydryl group are oriented at a significant dihedral angle to each other. iucr.org Such geometric constraints can be critical for fitting into a specific binding pocket. The absence of significant π-π stacking interactions in the crystal packing of some derivatives, as revealed by Hirshfeld surface analysis, further characterizes the nature of their intermolecular interactions. ajchem-b.com
| Compound | Key Geometric Finding | Significance for SAR | Reference |
| Diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate vs. trimethoxy analog | Addition of a methoxy group significantly alters molecular conformation and crystal packing. | Demonstrates that small structural changes can have a large impact on the molecule's 3D shape, affecting receptor fit. | iucr.org |
| Diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate | Presence of intramolecular C-H···O hydrogen bonds. | These interactions stabilize the conformation, reducing flexibility and pre-organizing the molecule for binding. | iucr.org |
| (2,6-Dimethoxyphenyl)acetic acid | Formation of a dimer via intermolecular O-H···O hydrogen bonds. | Provides insight into potential intermolecular interactions with a biological target, such as hydrogen bonding with amino acid residues. | ajchem-b.com |
| (2,6-Dimethoxyphenyl)acetic acid | Hirshfeld surface analysis shows no planar stacking. | Indicates that π-π stacking is not a dominant force in the crystal packing, which may have implications for binding modes that rely on such interactions. | ajchem-b.com |
Computational Modeling and Molecular Docking for SAR Elucidation
Computational techniques, including molecular modeling and docking, are indispensable tools for understanding the structure-activity relationships of this compound scaffolds at a molecular level. These methods allow researchers to visualize and predict how ligands bind to their protein targets, providing a rational basis for the design of new, more potent analogs.
Molecular docking studies have been successfully employed to explain the observed biological activities of derivatives. For instance, the interactions of a series of quinazoline (B50416) derivatives bearing a phenylacetic acid moiety with the ATP binding site of the VEGFR2 enzyme were studied via molecular docking. rsc.org This approach helped to rationalize why certain substitutions led to enhanced inhibitory activity, providing a structural hypothesis for the observed SAR.
In another example, molecular modeling was used to investigate pyrrole-based antitubulin agents derived from 3,4-dimethoxyphenylacetic acid. Docking studies revealed two distinct binding modes within the colchicine (B1669291) site of tubulin. nih.gov The higher activity compounds were found to bind deeper within the site, making more critical contacts with the protein, which explained their superior potency. This ability to distinguish between binding modes of high- and low-activity compounds is a powerful feature of computational modeling for guiding drug design. nih.gov
Computational methods are also used to predict the potential activity of new compounds. The inhibitory potential of (2,6-dimethoxyphenyl)acetic acid against microbial targets such as DNA gyrase and CYP51 (lanosterol 14 α-demethylase) was assessed using molecular docking. ajchem-b.comajchem-b.com By simulating the binding of the compound to the active sites of these proteins, researchers can estimate its binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibition. These predictions can then be used to prioritize which compounds to synthesize and test experimentally. Furthermore, Density Functional Theory (DFT) calculations are often used to examine the electronic properties, such as the HOMO-LUMO energy gap, and the charge distribution on the atoms of the molecule, which are important for its reactivity and interaction with target proteins. ajchem-b.comajchem-b.com
| Technique | Application | Key Insight | Reference |
| Molecular Docking | Study of quinazoline derivatives binding to VEGFR2. | Provided a structural basis for the observed SAR, explaining the effect of different substituents on inhibitory activity. | rsc.org |
| Molecular Modeling (GOLD docking, HINT scoring) | Investigation of pyrrole-based antitubulin agents in the colchicine site. | Identified two distinct binding modes that correlated with high and low biological activity, offering insights for new compound design. | nih.gov |
| Molecular Docking | Assessment of (2,6-dimethoxyphenyl)acetic acid against DNA gyrase and CYP51. | Predicted inhibitory activity against microbial targets and identified key binding interactions. | ajchem-b.com, ajchem-b.com |
| Density Functional Theory (DFT) | Analysis of (2,6-dimethoxyphenyl)acetic acid. | Examined electronic properties (e.g., HOMO-LUMO gap) to understand the molecule's reactivity and interaction potential. | ajchem-b.com, ajchem-b.com |
Analytical and Bioanalytical Methodologies for 2,5 Dimethoxyphenylacetic Acid
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation of 2,5-Dimethoxyphenylacetic acid from complex mixtures and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and improve chromatographic behavior. nih.gov One common derivatization technique is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. thermofisher.commdpi.com For instance, N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) can be used as a silylation reagent. nih.gov
In a typical GC-MS analysis of a derivatized aromatic acid, a capillary column such as a MEGA-5 MS (30 m x 0.32 mm, 0.25 µm film thickness) could be used. mdpi.com The analysis of phenylacetic acid, a related compound, has been performed using GC-MS, indicating the suitability of this technique for this class of compounds. nih.gov The mass spectrometer detects the fragmented ions, providing a unique fingerprint for the compound and enabling its identification and quantification. The mass spectrum of the derivatized this compound would show characteristic fragments resulting from the loss of the TMS group and fragmentation of the phenylacetic acid backbone.
A general procedure for the GC-MS analysis of phenolic compounds involves extraction from the matrix, often assisted by ultrasonication and using solvents like methanol (B129727) and methyl tert-butyl ether (MTBE), followed by drying under nitrogen gas and derivatization before injection into the GC-MS system. nih.gov
Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Aromatic Acids
| Parameter | Value |
| Column | MEGA-5 MS (30 m x 0.32 mm, 0.25 µm) mdpi.com |
| Injection Volume | 2 µL (split ratio 2:1) mdpi.com |
| Injector Temperature | 280 °C mdpi.com |
| Carrier Gas | Helium (1 mL/min) mdpi.com |
| Derivatization Agent | N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) nih.gov |
| Detection | Mass Spectrometry |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of compounds in complex biological matrices without the need for derivatization. This technique is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. nih.govnih.gov
Methodologies for related compounds, such as antipsychotics and other pharmaceuticals in biological fluids, often employ reversed-phase chromatography with a C18 column. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium (B1175870) formate) and an organic modifier (e.g., methanol or acetonitrile) is commonly used. nih.govhpst.cz For instance, a KINTEX C18 column (50 mm × 3.0 mm, 5 μm) has been used for the rapid separation of various drugs. nih.gov
The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte of interest. nih.govresearchgate.net The use of stable isotope-labeled internal standards is recommended to compensate for matrix effects and variations in ionization. nih.gov Sample preparation for LC-MS/MS analysis can be as simple as protein precipitation with a solvent like methanol, followed by centrifugation and direct injection of the supernatant. nih.gov
Table 2: Example LC-MS/MS Parameters for Aromatic Acid Analysis
| Parameter | Value |
| Column | KINTEX C18 (50 mm × 3.0 mm, 5 µm) nih.gov |
| Mobile Phase | A: 2 mM Ammonium Formate in WaterB: Methanol nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic acids. helixchrom.comthermofisher.com The separation is typically achieved on a reversed-phase column, such as a C18 column. sigmaaldrich.com For the analysis of phenylacetic acid, an Ascentis C18 column (15 cm x 4.6 mm, 5 µm) has been utilized. sigmaaldrich.com
The mobile phase composition is critical for achieving good separation of aromatic acids. A common approach is to use a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). helixchrom.comsigmaaldrich.com For instance, a mobile phase of 20 mM phosphoric acid and acetonitrile (75:25) has been used for phenylacetic acid analysis. sigmaaldrich.com The pH of the mobile phase is an important parameter to control the ionization state of the carboxylic acid and influence its retention. An acidic pH, such as that provided by phosphoric acid or trifluoroacetic acid, is often employed to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column. sielc.com UV detection is commonly performed at a wavelength where the aromatic ring exhibits strong absorbance, for example, around 215 nm or 235 nm. sigmaaldrich.comhelixchrom.com
Table 3: General HPLC Parameters for Aromatic Acid Analysis
| Parameter | Value |
| Column | Ascentis C18 (15 cm x 4.6 mm, 5 µm) sigmaaldrich.com |
| Mobile Phase | Acetonitrile and an acidic aqueous buffer (e.g., 20 mM phosphoric acid) sigmaaldrich.com |
| Flow Rate | 1.0 mL/min sigmaaldrich.com |
| Column Temperature | 35 °C sigmaaldrich.com |
| Detection | UV at 215 nm sigmaaldrich.com |
| Injection Volume | 5 µL sigmaaldrich.com |
Spectroscopic Characterization Methods in Research
Spectroscopic techniques are indispensable for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of the structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework. chemicalbook.comchemicalbook.com
The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid side chain, and the protons of the two methoxy (B1213986) groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,5-trisubstitution pattern on the benzene (B151609) ring.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. chemicalbook.com The spectrum would exhibit signals for the carboxyl carbon, the carbons of the benzene ring (both substituted and unsubstituted), the methylene carbon, and the carbons of the methoxy groups. A patent for the preparation of this compound mentions the use of NMR for product characterization. nih.gov
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~178 |
| C-O (Aromatic) | ~153, ~151 |
| C-H (Aromatic) | ~117, ~113, ~112 |
| C-C (Aromatic) | ~125 |
| -CH₂- (Methylene) | ~35 |
| -OCH₃ (Methoxy) | ~56 |
Note: Predicted values are estimations and actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and carboxylic acid groups, and the aromatic C-H and C=C stretches. chemicalbook.comyoutube.com
The O-H stretching vibration of the carboxylic acid is typically a very broad band in the region of 3300-2500 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid gives a strong, sharp absorption band around 1760-1690 cm⁻¹. libretexts.org The C-O stretching vibrations of the ether groups and the carboxylic acid would appear in the fingerprint region, typically between 1320-1000 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. libretexts.org
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| C-H (Aromatic) | >3000 | Medium |
| C-H (Aliphatic) | 3000-2850 | Medium |
| C=O (Carboxylic Acid) | 1760-1690 | Strong, Sharp |
| C=C (Aromatic) | 1600-1450 | Medium to Weak |
| C-O (Ether & Carboxylic Acid) | 1320-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a critical analytical technique for the identification and quantification of this compound (2,5-DMPAA). This powerful tool is often coupled with chromatographic methods like gas chromatography (GC) or liquid chromatography (LC) to enhance separation and detection.
In the context of analyzing metabolites of psychoactive substances, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a rapid and robust method. For instance, an LC-MS/MS method was developed to quantify 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) and its metabolites, including 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), in human plasma. This method demonstrated high accuracy, precision, and extraction recovery with minimal matrix effects, highlighting the suitability of LC-MS/MS for pharmacokinetic studies. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique. Due to the polar nature of the carboxylic acid group in 2,5-DMPAA, derivatization is often necessary to increase its volatility for GC analysis. The resulting mass spectra provide characteristic fragmentation patterns that allow for definitive identification. For example, in the analysis of related compounds, GC-MS has been essential for qualitative and quantitative analysis after derivatization. researchgate.net The electron ionization (EI) mass spectrum of a derivatized analogue, 2C-B TFA, shows specific ions that can be used for selected ion monitoring (SIM) for quantitative analysis. researchgate.net
Key Mass Spectrometry Data for Related Compounds:
| Compound | Analytical Method | Key Findings |
| 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | LC-MS/MS | High accuracy and precision in human plasma. nih.gov |
| 2C-B TFA derivative | GC-EI-MS | Characteristic ions at m/z 242, 229, and 148 used for SIM mode. researchgate.net |
Applications as a Reference Standard in Analytical Chemistry
This compound serves as a crucial reference standard in analytical chemistry. chemimpex.com Its well-defined chemical and physical properties allow for the accurate identification and quantification of related compounds in various samples. chemimpex.com As a reference standard, it is used in chromatographic techniques like GC and LC, as well as in mass spectrometry, to confirm the presence and concentration of the analyte of interest. chemimpex.com
The purity of the reference standard is paramount for its application. Commercially available 2,5-DMPAA is typically offered at high purity levels, often ≥98.0% or 99%, as determined by methods such as GC, titration, and aqueous acid-base titration. vwr.comvwr.comthermofisher.com This high purity ensures the reliability of analytical results.
Properties of this compound as a Reference Standard:
| Property | Value | Source |
| Purity | ≥98.0% (GC, Titration) | vwr.com |
| Purity | 99% | vwr.comfishersci.com |
| Purity (Aqueous acid-base Titration) | ≥98.5% to ≤101.5% | thermofisher.com |
| Purity (Silylated GC) | ≥98.5% | thermofisher.com |
| Melting Point | 124 °C | sigmaaldrich.com |
| Appearance | Off-white powder / Crystal | chemimpex.comvwr.com |
Bioanalytical Assay Development for Biological Matrices
The development of bioanalytical assays is essential for studying the pharmacokinetics and metabolism of substances in biological matrices such as plasma and urine. nih.govnih.gov For compounds like 2,5-DMPAA and its analogues, these assays often involve a combination of sophisticated sample preparation and advanced analytical instrumentation. nih.gov
A key challenge in bioanalytical chemistry is the complexity of the biological matrix, which can interfere with the analysis. Therefore, robust methods are required to isolate the analyte of interest and remove interfering substances. nih.gov
Effective sample preparation is a critical first step in the bioanalytical workflow. The choice of technique depends on the analyte, the biological matrix, and the subsequent analytical method.
For the analysis of related compounds in human plasma, a simple protein precipitation with acetonitrile has been successfully employed. nih.gov This method is advantageous due to its speed and ease of implementation.
Liquid-liquid extraction (LLE) is another common technique. In the analysis of related phenethylamines, samples were subjected to LLE after being dissolved in hydrochloric acid, sonicated, and basified. designer-drug.com The organic phase containing the analyte was then collected for further analysis. designer-drug.com
Solid-phase extraction (SPE) offers a more selective approach to sample cleanup. For the analysis of 2,5-dimethoxy-4-bromophenethylamine (2C-B) in urine, an SPE procedure was used prior to derivatization and GC-MS analysis. researchgate.net
Derivatization is a chemical modification process used to enhance the analytical properties of a compound, particularly for GC analysis. researchgate.net For carboxylic acids like 2,5-DMPAA, derivatization is often necessary to increase volatility and improve peak shape. researchgate.netsigmaaldrich.com
Common derivatization strategies include:
Silylation: This involves replacing active hydrogens in functional groups with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com The ease of silylation follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com
Acylation: This process introduces an acyl group into the molecule. gcms.cz
Alkylation: This involves the addition of an alkyl group. gcms.cz
For the analysis of polar herbicides with carboxylic acid groups, derivatization into methyl esters using sulfuric acid and methanol has been shown to be effective, especially when assisted by microwave radiation to shorten reaction times. nih.gov In the analysis of 2C-B in urine, the derivatizing reagent N-methyl-bis-trifluoroacetamide (MBTFA) was used to form a TFA derivative, enabling successful GC-MS analysis. researchgate.net
Common Derivatization Approaches:
| Derivatization Type | Reagent Example | Target Functional Groups | Purpose |
| Silylation | BSTFA | Alcohols, Phenols, Carboxylic Acids, Amines, Amides | Increase volatility for GC sigmaaldrich.com |
| Acylation | MBTFA | Amines | Improve GC-MS analysis researchgate.net |
| Esterification | Sulfuric acid/Methanol | Carboxylic Acids | Increase volatility for GC nih.gov |
Advanced Applications and Future Research Directions of 2,5 Dimethoxyphenylacetic Acid
Development of Novel Therapeutic Agents
The structural framework of 2,5-dimethoxyphenylacetic acid is a key component in the synthesis of new therapeutic agents. chemimpex.com Researchers utilize this compound as a pivotal intermediate in the creation of various pharmaceuticals, leveraging its architecture to enhance the efficacy and specificity of drug candidates. chemimpex.com
Key Therapeutic Areas of Investigation:
Neurological Disorders: The compound is a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com
Analgesics and Anti-inflammatory Drugs: It is frequently employed in the development of new pain-relieving and anti-inflammatory medications due to its potential to effectively modulate biological pathways. chemimpex.comchemimpex.com
Bioactive Molecules: Its structure is ideal for synthesizing a range of bioactive molecules, contributing to the discovery of new drug leads. chemimpex.com
Derivatives of the core 2,5-dimethoxyphenyl structure are also prominent in pharmacological research. For instance, 2,5-dimethoxy-4-iodoamphetamine (DOI), a related phenethylamine (B48288), is a potent agonist of serotonin (B10506) 5-HT2 receptors and is widely used in scientific studies to investigate these receptors. wikipedia.org This highlights the potential of the 2,5-dimethoxyphenyl scaffold in designing molecules that can interact with specific biological targets.
Exploration in Material Science and Complex Chemical Entities
Beyond its pharmaceutical relevance, this compound is a valuable precursor in material science and for the synthesis of intricate chemical structures. chemimpex.com Its properties facilitate the creation of new materials and complex molecules with tailored characteristics. chemimpex.comchemimpex.com
Applications in Material Science:
Polymers and Coatings: The compound is explored for its utility in developing new materials, including polymers and coatings that may offer enhanced durability and chemical resistance. chemimpex.com
Conducting Polymers: A notable application is in the synthesis of poly(2,5-dimethoxyaniline) (PDMOA), a type of conducting polymer. These polymers exhibit improved solubility in common organic solvents, and studies show they are highly planar and conjugated, which are desirable properties for electronic applications. researchgate.net
As a versatile intermediate, it enables the construction of complex chemical entities through various organic reactions, making it a staple for researchers aiming to construct novel molecular architectures. chemimpex.comerowid.org
Innovative Synthetic Strategies and Reaction Development
The synthesis of this compound itself has been a subject of research, with several innovative strategies developed to improve efficiency and yield over traditional methods like the Willgerodt-Kindler reaction. erowid.orggoogle.comgoogle.comnih.govprepchem.com The Willgerodt reaction, which involves reacting a ketone (2,5-dimethoxyacetophenone) with sulfur and morpholine, is a classic approach to obtaining the corresponding amide, which is then hydrolyzed to the acid. erowid.orgprepchem.com
| Synthetic Method | Starting Material(s) | Key Steps | Reference |
|---|---|---|---|
| Willgerodt-Kindler Reaction | 2,5-Dimethoxyacetophenone, Sulphur, Morpholine | Formation of a thiomorpholide followed by hydrolysis. | erowid.orgprepchem.com |
| Grignard-based Method | 1,4-Dimethoxybenzene (B90301), N-bromosuccinimide, Bromoacetate (B1195939), Magnesium | Bromination of 1,4-dimethoxybenzene, followed by Grignard reaction with bromoacetate and subsequent hydrolysis. | google.com |
| Halomethylation/Carbonation Method | 1,4-Dimethoxybenzene, Formaldehyde (B43269), Hydrogen Halide, Carbon Dioxide | Formation of 2-halomethyl-1,4-dimethoxybenzene, followed by reaction with magnesium or butyl lithium and then carbon dioxide. | google.com |
| Cyanation Method | 1,4-Dimethoxybenzene, Formaldehyde, Hydrogen Halide, Cyanating Reagent | Formation of 2-halomethyl-1,4-dimethoxybenzene, followed by cyanation to form 2-(2,5-dimethoxyphenyl)acetonitrile and subsequent hydrolysis. | nih.gov |
| Benzyne Intermediate Method | Halobenzenes, Sodium Amide | Reaction proceeds via a "benzyne" intermediate. | acs.org |
Unraveling Complex Biological Mechanisms
This compound and its derivatives serve as tools for biochemical research, aiding in the study of complex biological processes. chemimpex.com
Research Applications:
Enzyme and Metabolic Studies: The compound is used to investigate enzyme interactions and metabolic pathways, which can provide valuable insights into biochemical processes and help identify potential targets for new therapies. chemimpex.com
Metabolic Labeling: It has been utilized in the synthesis of homogentisic acid labeled with isotopes in the side chain for use in metabolic studies, demonstrating its utility in tracing biochemical transformations. acs.org
The ability to incorporate this scaffold into more complex probes allows researchers to explore the function and structure of biological systems with greater precision.
Q & A
Q. What are the standard methods for synthesizing and characterizing 2,5-Dimethoxyphenylacetic acid?
Methodological Answer: Synthesis typically involves aromatic substitution or ester hydrolysis. For example, methoxy groups can be introduced via nucleophilic substitution using methylating agents under acidic or basic conditions. Post-synthesis, characterization employs:
- Melting Point Analysis : Confirm purity (123–125°C, lit.) using differential scanning calorimetry (DSC) .
- Spectroscopy :
- NMR : Analyze aromatic protons (δ 6.5–7.5 ppm for methoxy-substituted phenyl rings) and the acetic acid side chain (δ 3.5–4.0 ppm for CH₂).
- IR : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and methoxy (C-O) bands at ~1250 cm⁻¹ .
- Mass Spectrometry : Confirm molecular weight (C₁₀H₁₂O₄, MW 196.20) via ESI-MS or GC-MS .
Q. How can researchers validate analytical methods for detecting this compound in complex matrices?
Methodological Answer: Use spiked recovery experiments and cross-validation:
- Chromatographic Separation : Optimize HPLC or GC conditions (e.g., C18 column, 70:30 acetonitrile/water mobile phase) to resolve peaks from interfering compounds.
- Calibration Curves : Prepare standards (0.1–100 µg/mL) and assess linearity (R² > 0.99).
- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3).
- Reference Spectra : Compare with databases (e.g., O-TMS derivatives for GC-MS, as in metabolic studies ).
Advanced Research Questions
Q. How should temporal degradation of this compound be addressed in long-term biochemical assays?
Methodological Answer: Degradation under lab conditions (e.g., hydrolysis, oxidation) can alter activity. Mitigate via:
- Stability Testing : Store aliquots at –20°C and monitor purity via HPLC every 2–4 weeks.
- Protective Agents : Add antioxidants (e.g., 0.1% BHT) or stabilize pH (5.0–7.0) to slow decomposition .
- Activity Controls : Include fresh vs. aged compound in parallel assays to quantify loss of potency (e.g., enzyme inhibition assays) .
Q. How can contradictory data on enzyme interactions (e.g., phenylacetate-CoA ligase) be resolved?
Methodological Answer: Contradictions may arise from assay conditions or impurities. Troubleshoot by:
- Enzyme Source Variation : Test isoforms from different species (bacterial vs. mammalian).
- Substrate Purity : Verify compound purity (>98% via HPLC) and exclude trace solvents (e.g., residual methanol) that inhibit enzymes .
- Kinetic Parameters : Measure and under standardized conditions (pH 7.4, 37°C) to compare studies .
Q. What strategies optimize the compound’s solubility and bioavailability in in vivo studies?
Methodological Answer: Poor aqueous solubility (logP ~1.18) limits bioavailability. Strategies include:
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) hydrolyzed in vivo to the active acid.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release.
- Co-Solvents : Use DMSO/PBS mixtures (<5% DMSO) to enhance solubility without cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
